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Compound of Interest

Compound Name: 2,6-Diaminopurine

Cat. No.: B158960 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of

2,6-diaminopurine (2,6-DAP), a purine analog with significant biological activities. This

document is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the fundamental characteristics of this compound.

Core Physicochemical Properties
2,6-Diaminopurine, also known as 2-aminoadenine, is a derivative of adenine with an

additional amino group at the C2 position. This modification significantly influences its chemical

and physical behaviors.

Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 2,6-diaminopurine.
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Property Value Source

Molecular Formula C₅H₆N₆ [1]

Molar Mass 150.145 g/mol [2]

Appearance
White to yellow crystalline

powder
[2]

Density 1.743 g/cm³ [2]

Melting Point >300 °C [3]

Water Solubility 2.38 g/L at 20 °C [2]

pKa₁ 5.09

pKa₂ 10.77

UV Absorption Maxima (pH 7) 247 nm, 280 nm [3]

LogP -0.9 [3]

Spectroscopic Properties
UV-Vis Spectroscopy: In a neutral aqueous solution (pH 7), 2,6-diaminopurine exhibits two

primary absorption maxima at approximately 247 nm and 280 nm.[3] The molar absorptivity

and the position of these peaks are sensitive to pH changes due to the protonation and

deprotonation of the amino and imidazole groups.

NMR Spectroscopy: Predicted 13C NMR spectral data in D₂O suggests distinct chemical shifts

for the carbon atoms in the purine ring structure, providing a valuable tool for structural

confirmation and analysis in solution.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum of solid 2,6-diaminopurine shows characteristic

peaks corresponding to N-H stretching of the amino groups, C=N and C=C stretching of the

purine ring, and N-H bending vibrations.[6]

Crystal Structure
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The crystal structure of 2,6-diaminopurine has been determined by X-ray crystallography. It

reveals a planar purine ring system with specific bond lengths and angles. The crystal packing

is characterized by extensive intermolecular hydrogen bonding involving the amino groups and

the nitrogen atoms of the purine ring, which contributes to its high melting point and relatively

low solubility in organic solvents.[3]

Experimental Protocols
Determination of Solubility
A standardized method to determine the aqueous solubility of a purine derivative like 2,6-
diaminopurine involves a stepwise approach.

Protocol for Aqueous Solubility Determination:

Preparation of Stock Solution: Accurately weigh a precise amount of 2,6-diaminopurine
powder.

Initial Solubilization Attempt: Add a small, measured volume of purified water (e.g., 1 mL) to

the powder in a sterile vial.

Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes at room temperature.

Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5

minutes.

Temperature Adjustment: If solubility is still limited, gently warm the solution to 37°C for 5-10

minutes with intermittent vortexing.

Incremental Solvent Addition: If the compound remains undissolved, add a known volume of

water incrementally, repeating steps 3-5 after each addition until complete dissolution is

observed visually (a clear solution with no visible particles).[7]

Quantification: The solubility is calculated based on the mass of the compound and the final

volume of the solvent required for complete dissolution.

For enhancing solubility for experimental purposes, pH adjustment can be employed. Adding a

basic solution (e.g., 1 M NaOH) dropwise can increase the solubility of purines by
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deprotonating them.[8]

Determination of pKa by UV-Vis Spectrophotometry
The pKa values of 2,6-diaminopurine can be accurately determined using UV-Vis

spectrophotometry by monitoring the change in absorbance at a specific wavelength as a

function of pH.[9][10][11]

Protocol for pKa Determination:

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic

strength covering a wide pH range (e.g., from pH 2 to 12).

Preparation of Stock Solution: Prepare a concentrated stock solution of 2,6-diaminopurine
in a suitable solvent (e.g., DMSO).[9]

Sample Preparation: Add a small, fixed amount of the stock solution to each buffer solution in

a 96-well microtiter plate to achieve a final desired concentration.[9]

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 230 to 500 nm)

for each sample.[9]

Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon

ionization against the pH of the buffer solutions.

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to

determine the pKa value.[11][12]
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Workflow for pKa Determination by UV-Vis Spectrophotometry
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Workflow for pKa determination by UV-Vis spectrophotometry.

Biological Activity and Signaling Pathways
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2,6-Diaminopurine exhibits a range of biological activities, making it a compound of interest in

drug development.

Antiviral and Antitumor Properties
2,6-DAP has been recognized for its antiviral and antitumor properties.[3] It has been

investigated as a therapeutic agent for leukemia.[3] Furthermore, derivatives of 2,6-
diaminopurine have shown broad-spectrum antiviral activity against various viruses, including

flaviviruses, influenza virus, and SARS-CoV-2.[13][14][15]

Prodrug for Anti-HIV Therapy
A notable application of a 2,6-diaminopurine derivative is as a prodrug in anti-HIV therapy. (-)-

β-D-2,6-diaminopurine dioxolane (DAPD) is a nucleoside reverse transcriptase inhibitor. In the

body, DAPD is deaminated by adenosine deaminase to form (-)-β-D-dioxolane guanine (DXG).

[16][17] DXG is then phosphorylated to its active triphosphate form, which acts as a potent

inhibitor of HIV-1 reverse transcriptase.[16][17]

Correction of Nonsense Mutations
Recent studies have highlighted the role of 2,6-diaminopurine in the correction of UGA

nonsense mutations.[18] It achieves this by inhibiting the tRNA-specific 2'-O-methyltransferase

FTSJ1.[18][19] FTSJ1 is responsible for the modification of tRNATrp. By inhibiting FTSJ1, 2,6-

DAP interferes with this modification, leading to the readthrough of the premature UGA stop

codon and the synthesis of a full-length, functional protein.[18][19][20]
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Mechanism of 2,6-DAP in Correcting UGA Nonsense Mutations
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Mechanism of 2,6-DAP in correcting UGA nonsense mutations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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